Cismethrin

Description

RN given refers to (1R-cis)-isome

Properties

CAS No. |

35764-59-1 |

|---|---|

Molecular Formula |

C22H26O3 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

trans-(5-benzylfuran-3-yl)methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H26O3/c1-15(2)10-19-20(22(19,3)4)21(23)25-14-17-12-18(24-13-17)11-16-8-6-5-7-9-16/h5-10,12-13,19-20H,11,14H2,1-4H3/t19-,20-/m0/s1 |

InChI Key |

VEMKTZHHVJILDY-PMACEKPBSA-N |

Isomeric SMILES |

CC(=C[C@H]1[C@H](C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C |

Appearance |

Solid powder |

Other CAS No. |

10453-56-2 35764-59-1 |

physical_description |

WHITE POWDER. |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Solubility in water: none |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-benzyl-3-furylmethyl(1.R)-cis-chrysanthemate cismethrin cismethrin, 14C-labeled, (1R-cis)-isomer cismethrin, cis-(+-)-isomer cismethrin, cis-(-)-isomer NRDC 119 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Cismethrin

Introduction: Understanding Cismethrin in the Pyrethroid Class

Cismethrin is a synthetic pyrethroid, a class of insecticides engineered to mimic the insecticidal properties of pyrethrins, which are natural compounds found in chrysanthemum flowers.[1] As a specific stereoisomer of resmethrin, cismethrin is valued for its potent neurotoxic effects on a wide range of insects.[2] Its mechanism of action, like other Type I pyrethroids, involves the modulation of sodium channels in the nervous systems of insects, leading to paralysis and death.[3] A thorough understanding of its physicochemical properties is paramount for researchers in drug development, formulation science, and environmental analysis. These properties govern its solubility, stability, environmental fate, and bioavailability, thereby influencing its efficacy and safety profile. This guide provides a detailed examination of these core characteristics, offering both foundational data and the methodologies for their determination.

Chemical Identity and Structure

The precise chemical identity of a compound is the foundation of its scientific profile. Cismethrin is systematically named and identified by several international standards.

-

IUPAC Name: (5-benzylfuran-3-yl)methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[2][3]

-

Molecular Mass: 338.44 g/mol [4]

The molecule's structure features a cyclopropane ring and a furan moiety, characteristic of many synthetic pyrethroids. This structure dictates its stereochemistry and interaction with biological targets.

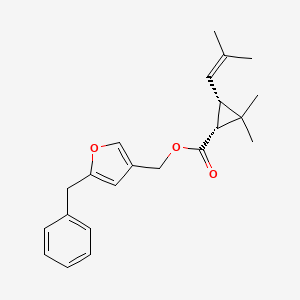

Caption: Chemical structure of Cismethrin.

Core Physicochemical Properties

The behavior of Cismethrin in various matrices is dictated by its fundamental physicochemical properties. These values are critical for predicting its environmental distribution, designing effective formulations, and assessing its potential for bioaccumulation.

| Property | Value | Source(s) | Significance in Research & Development |

| Physical State | White powder / crystalline solid. | [3] | Impacts handling, storage, and formulation choices (e.g., wettable powders, emulsifiable concentrates). |

| Melting Point | 45 °C | [4] | Defines the upper-temperature limit for solid-state storage and is crucial for manufacturing processes like milling and drying. |

| Boiling Point | Decomposes before boiling (approx. >220 °C for Cypermethrin). | [3][5] | Indicates thermal instability at atmospheric pressure. High-temperature processes like gas chromatography require careful method development to avoid degradation. |

| Water Solubility | Insoluble / None. | [3] | Low water solubility dictates its persistence in soil and sediment and necessitates formulation with organic solvents or emulsifiers for application. |

| Organic Solvent Solubility | Soluble in acetone, chloroform, cyclohexanone, xylene (>500 g/L), methanol (300 g/L), and hexane. | [6] | Essential data for selecting appropriate solvents for extraction, purification, analytical standard preparation, and formulation. |

| Vapor Pressure | <10 Pa at 20°C (for Cypermethrin). | [3][5] | Low vapor pressure suggests it is not highly volatile, reducing inhalation risk but contributing to its persistence on surfaces. |

| Octanol-Water Partition Coefficient (LogP) | 6.1 (XLogP3). | [3] | A high LogP value indicates strong lipophilicity, suggesting a high potential for bioaccumulation in fatty tissues and strong adsorption to organic matter in soil. |

| pKa | Not applicable. | - | As a neutral ester, Cismethrin lacks acidic or basic functional groups that would ionize in response to pH changes. Its solubility and partitioning are therefore not significantly influenced by environmental pH. |

Stability and Degradation Profile

The stability of an active pharmaceutical ingredient (API) or pesticide is a critical parameter affecting its shelf-life, efficacy, and the safety of its degradation products.

-

Thermal Stability : Cismethrin is thermally labile. The related isomeric mixture, cypermethrin, decomposes at temperatures above 220°C, producing toxic fumes which may include hydrogen cyanide and hydrogen chloride.[3][5] This instability is a key consideration for storage, formulation, and analytical techniques. High temperatures, such as those used in gas chromatography injectors, can cause degradation and isomerization, leading to inaccurate quantification if not properly managed.

-

pH Stability and Hydrolysis : The ester linkage in Cismethrin is susceptible to hydrolysis, particularly under alkaline conditions. While relatively stable in neutral and acidic media (pH 3-7), its degradation accelerates significantly at high pH.[7] This property is crucial for understanding its persistence in different environmental compartments (e.g., alkaline soils) and for developing stable liquid formulations. The primary degradation pathway is the cleavage of the ester bond, yielding chrysanthemic acid and 5-benzyl-3-furylmethanol derivatives.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and quantification of Cismethrin.

-

UV-Visible Spectroscopy : In solution, Cismethrin exhibits UV absorbance characteristic of its aromatic (benzyl) and furan rings. For the related compound cypermethrin, maximum absorption has been noted in the 220-230 nm range, with specific peaks also reported at approximately 278 nm.[7][8] This property forms the basis for its quantification using High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Infrared (IR) Spectroscopy : The IR spectrum of Cismethrin is distinguished by several key absorption bands that correspond to its functional groups. The most prominent peaks include a strong carbonyl (C=O) stretch from the ester group (typically ~1725-1740 cm⁻¹), C-O stretching vibrations, and peaks corresponding to the C=C bonds in the aromatic ring and the vinyl group. ATR-IR spectra for cypermethrin are available in spectral databases and can be used as a reference.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for confirming the structure of Cismethrin. The ¹H NMR spectrum would show distinct signals for the protons on the aromatic rings, the furan ring, the cyclopropane ring, the vinyl group, and the gem-dimethyl groups. The specific stereochemistry (cis- configuration) results in unique chemical shifts and coupling constants for the cyclopropane protons, allowing it to be distinguished from its trans-isomers. NMR is also critical for identifying metabolites and degradation products in research settings.[4]

Analytical Methodologies

Accurate and precise quantification of Cismethrin is essential for quality control, residue analysis, and pharmacokinetic studies. HPLC is the most common and reliable technique.

Caption: Standard workflow for HPLC-UV quantification of Cismethrin.

Experimental Protocol: Quantification of Cismethrin by RP-HPLC

This protocol describes a general method for the quantification of Cismethrin. It should be validated for specificity, linearity, precision, and accuracy according to ICH guidelines.[10]

-

Preparation of Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and HPLC-grade Water in an 80:20 (v/v) ratio.[11] Filter the mixture through a 0.45 µm membrane filter and degas for at least 15 minutes in an ultrasonic bath.

-

Standard Stock Solution Preparation (1000 ppm): Accurately weigh approximately 10 mg of Cismethrin reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

-

Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from approximately 10 to 50 µg/mL.[11]

-

Sample Preparation: Accurately weigh a quantity of the test sample expected to contain about 10 mg of Cismethrin into a 100 mL volumetric flask. Add mobile phase, sonicate to dissolve, and dilute to the mark. Further dilute as necessary to bring the final concentration within the calibration range.

-

Chromatographic Conditions:

-

Instrument: HPLC system with UV-Vis or PDA detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 278 nm.[11]

-

Column Temperature: Ambient.

-

-

Analysis: Inject the mobile phase (blank), followed by the working standard solutions and the sample solutions.

-

Quantification: Construct a linear regression curve of peak area versus concentration for the standard solutions. Determine the concentration of Cismethrin in the sample solution from the calibration curve.

Experimental Protocol: Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining equilibrium solubility.[12] It measures the solubility of a compound after it has reached equilibrium in a specific solvent at a constant temperature.

Caption: Workflow for the shake-flask solubility determination method.

-

Objective: To determine the equilibrium solubility of Cismethrin in an aqueous medium.

-

Materials: Cismethrin solid, aqueous buffer (e.g., phosphate buffer pH 7.4), glass flasks with screw caps, orbital shaker with temperature control, centrifuge, syringe filters (0.2 µm), validated HPLC method.

-

Procedure:

-

Add an excess amount of solid Cismethrin to a series of glass flasks. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the aqueous buffer to each flask.

-

Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the flasks at a constant speed for a sufficient duration to reach equilibrium. This is often determined empirically; 48 to 72 hours is typical.

-

At set time points (e.g., 24, 48, and 72 hours), stop agitation and allow the solid to settle.

-

Withdraw an aliquot from the clear supernatant. To ensure no solid particles are transferred, the sample should be immediately centrifuged at high speed and/or filtered through a chemically resistant 0.2 µm syringe filter.

-

Dilute the filtrate as necessary with the HPLC mobile phase.

-

Analyze the concentration of the diluted filtrate using the validated HPLC method described in section 5.1.

-

Equilibrium is confirmed when the concentration measured at two consecutive time points (e.g., 48 and 72 hours) is statistically identical. The final consistent value is reported as the equilibrium solubility.

-

Safety and Handling

Cismethrin, like all pyrethroids, requires careful handling to minimize exposure.

-

Primary Routes of Exposure: The substance can be absorbed into the body through inhalation of its aerosol and by ingestion.[3]

-

Hazards: It is combustible and may be irritating to the eyes and skin.[3] It may also cause effects on the nervous system.[3]

-

Personal Protective Equipment (PPE): When handling Cismethrin powder, use local exhaust ventilation or breathing protection.[3] Wear protective gloves and safety goggles.[3]

-

Environmental Hazards: Cismethrin is very toxic to aquatic organisms and should not be allowed to enter the environment.[1]

References

-

International Labour Organization (ILO). (2001). International Chemical Safety Cards (ICSC): CYPERMETHRIN. Retrieved from inchem.org. [Link]

-

University of Hertfordshire. (n.d.). Cypermethrin (Ref: OMS 2002). Agriculture & Environment Research Unit (AERU). [Link]

-

CAS. (n.d.). (+)-Cismethrin. CAS Common Chemistry. [Link]

-

Wefco. (n.d.). Technical Data Sheet - Cypermethrin. [Link]

-

International Programme on Chemical Safety (IPCS). (2021). ICSC 0246 - CYPERMETHRIN. [Link]

-

World Journal of Advanced Research and Reviews. (2022). Analytical method development and validation analysis for quantitative assessment of cypermethrin by HPLC procedure. [Link]

-

ResearchGate. (2022). Analytical method development and validation analysis for quantitative assessment of cypermethrin by HPLC procedure. [Link]

-

Compendium of Pesticide Common Names. (n.d.). cismethrin data sheet. [Link]

-

NIOSH. (2014). CISMETHRIN - International Chemical Safety Cards. CDC. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chemical and Physical Information. [Link]

-

PubChem. (n.d.). Alpha-Cypermethrin. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Permethrin. National Center for Biotechnology Information. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF CYPERMETHRIN BY UV SPECTROSCOPIC METHOD. [Link]

-

MDPI. (2024). Simultaneous Determination of Seven Pyrethroid Pesticide Residues in Aquatic Products by Gas Chromatography. [Link]

-

ResearchGate. (2023). determination and quanitification of cypermethrin pesticide residue in cucumber using rp-hplc. [Link]

-

ResearchGate. (n.d.). IR spectra of cypermethrin treated with fungal isolate 2S3 in the range.... [Link]

-

World Health Organization (WHO). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. [Link]

-

SpectraBase. (n.d.). Cypermethrin - Optional[ATR-IR] - Spectrum. [Link]

-

National Toxicology Program (NTP). (2003). ICCVAM Recommended Protocol: Test Chemical Solubility. [Link]

-

ResearchGate. (2015). Chapter 9. Determination of Pyrethroid Insecticides in Environmental Samples by GC–MS and GC–MS–MS. [Link]

-

ATB. (n.d.). (1R)-trans-(alphaS)-cypermethrin. [Link]

-

SciELO. (n.d.). A new sensitive spectrophotometric determination of cypermethrin insecticide in environmental and biological samples. [Link]

-

ResearchGate. (2011). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

ResearchGate. (2023). UV absorption spectrum of cypermethrin and DNA interaction. [Link]

-

International Journal of Advance Research, Ideas and Innovations in Technology (IJARIIT). (2019). Analytical method validation of Cypermethrin and Quinalphos Emulsion Concentrate (EC) Formulation By Reverse Phase High Performa. [Link]

-

Scribd. (n.d.). Analysis Method of Cypermethrin Technical. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0005805). [Link]

-

Wikipedia. (n.d.). Cypermethrin. [Link]

-

PubChem. (n.d.). (+)-Cismethrin. National Center for Biotechnology Information. [Link]

-

ChemBK. (2024). Cispermethrin pesticide purity reference material. [Link]

Sources

- 1. (+)-Cismethrin | C22H26O3 | CID 12708735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. CYPERMETHRIN (ICSC) [erc.mp.gov.in]

- 4. Cypermethrin | C22H19Cl2NO3 | CID 2912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ICSC 0246 - CYPERMETHRIN [inchem.org]

- 6. Cypermethrin CAS#: 52315-07-8 [m.chemicalbook.com]

- 7. Cypermethrin (Ref: OMS 2002) [sitem.herts.ac.uk]

- 8. pnrjournal.com [pnrjournal.com]

- 9. spectrabase.com [spectrabase.com]

- 10. wjarr.com [wjarr.com]

- 11. ijariit.com [ijariit.com]

- 12. researchgate.net [researchgate.net]

Introduction: The Significance of Cismethrin in Pyrethroid Chemistry

An In-depth Technical Guide to the Synthesis of Cismethrin from Chrysanthemic Acid

Cismethrin is a member of the synthetic pyrethroid family, a class of insecticides engineered to mimic the potent insect-paralyzing properties of natural pyrethrins found in Chrysanthemum cinerariaefolium flowers.[1][2] Synthetic pyrethroids like cismethrin were developed to enhance environmental stability, particularly against light and heat, while retaining the high insecticidal activity and low mammalian toxicity that characterize their natural counterparts.[3][4] Cismethrin's structure is an ester, comprising a specific stereoisomer of chrysanthemic acid and an alcohol moiety, 5-benzyl-3-furylmethyl alcohol.

This guide provides a detailed technical overview of the synthetic pathway to cismethrin, starting from its core building block, (1R)-cis-chrysanthemic acid. We will explore the synthesis of the requisite alcohol, the critical esterification reaction, and the underlying chemical principles that govern this process, offering insights for researchers in insecticide development and organic synthesis.

Retrosynthetic Analysis: Deconstructing Cismethrin

A retrosynthetic approach to cismethrin reveals two primary synthons: the acid component and the alcohol component. The core of the synthesis is the formation of an ester linkage between these two molecules.

-

The Acid Moiety: (1R)-cis-Chrysanthemic acid. This cyclopropane carboxylic acid provides the characteristic structural backbone of many pyrethroids. Its stereochemistry is crucial for biological activity.

-

The Alcohol Moiety: 5-benzyl-3-furylmethyl alcohol. This furan-containing alcohol is the second key precursor required for the synthesis.

The primary synthetic challenge lies in efficiently forming the ester bond between the sterically hindered carboxylic acid and the alcohol. A direct acid-catalyzed esterification is often inefficient. Therefore, a more common and effective strategy involves the activation of the carboxylic acid to a more reactive derivative, such as an acid chloride, prior to reaction with the alcohol.[1][5][6]

Part 1: The Precursors - Sourcing and Synthesis

Chrysanthemic Acid: The Cyclopropane Core

Chrysanthemic acid is a monoterpenoid containing two stereogenic centers, leading to four possible stereoisomers.[5] The specific isomer used for cismethrin is (1R)-cis-chrysanthemic acid. While naturally derived, industrial synthesis is common. One established method involves the reaction of 2,5-dimethyl-2,4-hexadiene with ethyl diazoacetate, followed by hydrolysis of the resulting ester.[5][7] For the purpose of this guide, we will consider (1R)-cis-chrysanthemic acid as the starting material.

A crucial preparatory step for the main esterification is the conversion of chrysanthemic acid into its more reactive acid chloride derivative, chrysanthemoyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂).[1] The sulfur dioxide and hydrogen chloride byproducts are gaseous, which drives the reaction to completion.

Reaction: (1R)-cis-Chrysanthemic Acid + SOCl₂ → (1R)-cis-Chrysanthemoyl Chloride + SO₂ (g) + HCl (g)

Synthesis of 5-benzyl-3-furylmethyl alcohol

The alcohol component is not as readily available and must be synthesized. A multi-step process can be employed for its production. One documented pathway involves the reduction of 3-benzyl-5-hydroxymethyl-5-carboxyalkyl isoxazoline, followed by rearrangement to yield the target alcohol.[8] Another approach starts from benzyl acetylene and involves Grignard reactions to build the furan ring structure.[9]

The synthesis of this key intermediate is a critical upstream process in the overall production of cismethrin and related pyrethroids.[9]

Part 2: The Core Synthesis - Esterification Pathway

The central step in forming cismethrin is the esterification of (1R)-cis-chrysanthemoyl chloride with 5-benzyl-3-furylmethyl alcohol. This reaction is a nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acid chloride is readily attacked by the nucleophilic oxygen of the alcohol.

The reaction is typically performed in an inert aprotic solvent, such as dry benzene or dichloromethane, to prevent unwanted side reactions with water.[10] A weak base, like pyridine, is often added to the reaction mixture.[1] The pyridine acts as a nucleophilic catalyst and also serves to neutralize the HCl byproduct generated during the reaction, preventing potential acid-catalyzed degradation of the furan ring or other sensitive functional groups.

The overall workflow can be visualized as follows:

The mechanism for the pyridine-catalyzed esterification proceeds as follows:

Part 3: Experimental Protocol and Data

This section provides a representative, step-by-step methodology for the synthesis of cismethrin.

Materials and Equipment

| Reagent/Equipment | Purpose |

| (1R)-cis-Chrysanthemic acid | Acid precursor |

| Thionyl chloride (SOCl₂) | Activating agent |

| 5-benzyl-3-furylmethyl alcohol | Alcohol precursor |

| Anhydrous Pyridine | Catalyst and acid scavenger |

| Anhydrous Dichloromethane (CH₂Cl₂) | Reaction solvent |

| 1.5 N Hydrochloric Acid (HCl) | Aqueous wash |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous wash |

| Brine (Saturated NaCl) | Aqueous wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent |

| Round-bottom flask, condenser | Reaction vessel |

| Separatory funnel, Rotary evaporator | Workup and purification |

| Silica gel for column chromatography | Final purification |

Step-by-Step Synthesis

Step 1: Preparation of Chrysanthemoyl Chloride

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (1R)-cis-chrysanthemic acid in a minimal amount of anhydrous dichloromethane.

-

Add an excess of thionyl chloride (approx. 1.2 equivalents) dropwise to the solution at room temperature.[1]

-

Stir the mixture at 50-60°C for 4 hours to ensure complete reaction.[1]

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude chrysanthemoyl chloride is used directly in the next step.

Step 2: Esterification

-

Dissolve 5-benzyl-3-furylmethyl alcohol (1.0 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous dichloromethane in a separate flask, cooled in an ice bath.[1]

-

Add a solution of the crude chrysanthemoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the alcohol-pyridine solution with constant stirring.[1]

-

Allow the reaction to warm to room temperature and continue stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

-

Once the reaction is complete, quench the mixture by adding 1.5 N aqueous HCl and transfer to a separatory funnel.[1]

-

Separate the organic layer. Wash the organic phase sequentially with 1.5 N HCl, saturated NaHCO₃ solution, and finally with brine.[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent on a rotary evaporator to yield the crude cismethrin product.[1]

-

Purify the crude product by flash column chromatography on silica gel to obtain pure cismethrin.

Conclusion

The synthesis of cismethrin from chrysanthemic acid is a classic example of pyrethroid production, hinging on the effective esterification of a sterically hindered cyclopropane carboxylic acid with a functionalized alcohol. The key to a successful synthesis lies in the activation of the carboxylic acid to its acid chloride form, which dramatically increases its reactivity towards the alcohol. Careful control of reaction conditions, particularly the exclusion of water and the use of an acid scavenger like pyridine, is essential for achieving high yields and purity. This pathway not only provides access to cismethrin but also serves as a foundational methodology for the synthesis of a wide array of other valuable pyrethroid insecticides.

References

- The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry.

- Krief, A. (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc, 2021(i), 55-77.

- Ding, Q., Li, Y., & Zhang, M. (2012). Synthesis and Characterization of Chrysanthemic Acid Esters. Asian Journal of Chemistry, 24(7), 2881-2883.

- Wikipedia. Chrysanthemic acid.

-

YouTube. (2021). Pyrethrin-I: Synthesis || Naturally Occurring Insecticides. Available at: [Link]

-

Justia Patents. Process for the production of 5-benzyl-3-furfuryl alcohol. Available at: [Link]

- Google Patents. US6268525B1 - Process for producing optically active chrysanthemic acid.

-

PubMed. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit. Available at: [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. Process Intensification of an Intermediate Stage of Cypermethrin Synthesis. Available at: [Link]

- Google Patents. EP0165070B1 - Method for racemization of chrysanthemic acid or its ester.

- Google Patents. US3655655A - Process of preparing 5-benzyl-3-furanmethanol and intermediates therefor.

- Google Patents. US3989654A - Process for preparing cis-chrysanthemic acid.

-

ResearchGate. Synthesis of chrysanthemic acid derivatives. Available at: [Link]

-

DTIC. Synthesis of the Insecticide Prothrin and Its Analogues from Biomass-Derived 5‐(Chloromethyl)furfural. Available at: [Link]

-

FLEX. Synthetic Modification of the Natural Pyrethrins. Available at: [Link]

-

American Chemical Society. Recovery of Synthetic Pyrethroids in Water Samples during Storage and Extraction. Available at: [Link]

-

Beyond Pesticides. Synthetic Pyrethroids. Available at: [Link]

-

eGyanKosh. Characteristics, preparation and use of synthetic pyrethroids-fenvalerate and cypermethrin. Available at: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Chrysanthemic acid - Wikipedia [en.wikipedia.org]

- 3. beyondpesticides.org [beyondpesticides.org]

- 4. eagri.org [eagri.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. US6268525B1 - Process for producing optically active chrysanthemic acid - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. US3655655A - Process of preparing 5-benzyl-3-furanmethanol and intermediates therefor - Google Patents [patents.google.com]

- 10. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Stereoisomers of Cismethrin and their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cismethrin, a potent synthetic pyrethroid insecticide, represents a fascinating case study in the critical role of stereochemistry in biological activity. As the (1R)-cis isomer of resmethrin, its insecticidal efficacy is intrinsically linked to its specific three-dimensional structure. This technical guide provides a comprehensive exploration of the stereoisomers of resmethrin, with a primary focus on cismethrin, to elucidate the profound impact of isomeric configuration on insecticidal potency and neurotoxic mechanisms. We will delve into the structural nuances of the four stereoisomers of resmethrin, present a comparative analysis of their biological activities supported by quantitative data, and provide detailed experimental protocols for their separation, characterization, and bio-efficacy evaluation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of insecticide development, neurotoxicology, and environmental science, offering insights into the rational design of more effective and selective pest control agents.

Introduction: The Principle of Stereoisomerism in Pyrethroids

Pyrethroids, synthetic analogs of the natural insecticidal pyrethrins, are a cornerstone of modern pest control. Their efficacy is largely attributed to their action as potent neurotoxins, primarily targeting voltage-gated sodium channels in the nervous systems of insects[1][2]. A key characteristic of many pyrethroids is the presence of one or more chiral centers in their molecular structure, giving rise to a number of stereoisomers. These isomers, while possessing the same chemical formula and connectivity, can exhibit vastly different biological activities. This stereoselectivity is a critical factor in the development of commercial insecticide formulations, where enrichment of the most active isomers can lead to enhanced potency and reduced environmental impact[3][4].

Resmethrin is a synthetic pyrethroid that exists as a racemic mixture of four stereoisomers due to two chiral centers in its chrysanthemic acid moiety[5][6]. The technical formulation typically contains a mixture of these isomers, with the trans isomers often predominating[7]. The four stereoisomers of resmethrin are:

-

(1R,3R)-cis-resmethrin (also known as (+)-cis-cismethrin or simply cismethrin )

-

(1S,3S)-cis-resmethrin (also known as (-)-cis-cismethrin )

-

(1R,3S)-trans-resmethrin (also known as (+)-trans-bioresmethrin or simply bioresmethrin )

-

(1S,3R)-trans-resmethrin (also known as (-)-trans-bioresmethrin )

This guide will focus on the distinct biological profiles of these isomers, with a particular emphasis on cismethrin, the most insecticidally active of the cis-isomers.

The Stereoisomers of Resmethrin: A Structural Overview

The insecticidal activity of resmethrin isomers is critically dependent on the stereochemistry at the C1 and C3 positions of the cyclopropane ring. The "cis" or "trans" designation refers to the relative orientation of the carboxyl group and the isobutenyl side chain on the cyclopropane ring.

Comparative Biological Activity of Resmethrin Stereoisomers

The insecticidal potency of the resmethrin stereoisomers varies significantly. The activity is primarily associated with the (1R) configuration at the C1 position of the cyclopropane ring.

Insecticidal Efficacy

Numerous studies have demonstrated the superior insecticidal activity of the (1R)-isomers, cismethrin and bioresmethrin, compared to their (1S)-enantiomers. Bioresmethrin, the (1R)-trans isomer, is generally considered the most potent of the four isomers against a broad range of insect pests[6]. Cismethrin, the (1R)-cis isomer, also exhibits high insecticidal activity, often comparable to or slightly less than bioresmethrin, depending on the insect species and method of application[8]. The (1S)-isomers, both cis and trans, are considered to have negligible insecticidal activity[4][9].

| Stereoisomer | Common Name | Configuration | Relative Insecticidal Activity |

| (+)-cis-resmethrin | Cismethrin | (1R, 3R) | High |

| (-)-cis-resmethrin | (1S, 3S) | Low to Negligible | |

| (+)-trans-resmethrin | Bioresmethrin | (1R, 3S) | Very High |

| (-)-trans-resmethrin | (1S, 3R) | Low to Negligible |

Quantitative Toxicity Data (LD50)

The median lethal dose (LD50) is a standard measure of the acute toxicity of a substance. The following table presents a compilation of LD50 values for resmethrin isomers against the housefly (Musca domestica), a common model organism for insecticide testing.

| Compound | Insect Species | Application | LD50 (µ g/fly ) | Reference(s) |

| Technical Resmethrin | Musca domestica | Topical | ~0.02 | [8] |

| Bioresmethrin | Musca domestica | Topical | ~0.008 | [8] |

| Cismethrin | Musca domestica | Topical | ~0.012 | [8] |

| (-)-cis-resmethrin | Musca domestica | Topical | > 10 | [8] |

| (-)-trans-resmethrin | Musca domestica | Topical | > 10 | [8] |

Mechanism of Action: Stereoselective Interaction with Voltage-Gated Sodium Channels

The primary target of pyrethroid insecticides is the voltage-gated sodium channel (VGSC) in the nerve cell membrane[1][2]. Pyrethroids bind to the channel and modify its gating properties, leading to prolonged opening and a persistent influx of sodium ions. This results in nerve hyperexcitability, paralysis, and ultimately, the death of the insect[10].

The stereochemistry of the pyrethroid molecule is critical for its interaction with the VGSC. The (1R)-isomers of resmethrin, cismethrin and bioresmethrin, are thought to fit more precisely into the binding site on the sodium channel protein than their (1S)-enantiomers. This stereospecific binding is responsible for the significantly higher neurotoxic and insecticidal activity of the (1R)-isomers.

Electrophysiological studies on isolated nerve preparations have shown that cismethrin and other Type I pyrethroids cause repetitive firing of nerve impulses in response to a single stimulus[11]. This is a direct consequence of the modification of sodium channel kinetics.

Stereoselective Metabolism

The selective toxicity of pyrethroids between insects and mammals is not only due to differences in the target site but also to differential rates of metabolism. In mammals, pyrethroids are generally rapidly metabolized by esterases and cytochrome P450 monooxygenases, leading to their detoxification and excretion[1]. Insects also possess these metabolic enzyme systems, but their efficiency can vary significantly, and the development of resistance to pyrethroids is often associated with enhanced metabolic detoxification[12][13].

The metabolism of resmethrin is also stereoselective. The trans-isomers are generally more rapidly hydrolyzed by esterases than the cis-isomers in both mammals and insects[9][14]. This faster detoxification of the trans-isomers can contribute to a lower mammalian toxicity for bioresmethrin compared to cismethrin. However, the insecticidal activity is a complex interplay between the intrinsic activity at the target site and the rate of metabolic detoxification.

Experimental Protocols

Separation and Analysis of Resmethrin Stereoisomers

The separation and quantification of individual stereoisomers are crucial for quality control and for studying their distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Protocol: Chiral HPLC Separation of Resmethrin Isomers

-

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral stationary phase column (e.g., a polysaccharide-based chiral column like CHIRALPAK®).

-

-

Mobile Phase:

-

A mixture of n-hexane and isopropanol is commonly used. The exact ratio needs to be optimized for the specific column and isomers being separated. A typical starting point is 99:1 (n-hexane:isopropanol).

-

-

Procedure:

-

Prepare a standard solution of technical resmethrin in the mobile phase.

-

Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25°C).

-

Inject the standard solution onto the column.

-

Monitor the elution of the isomers using the UV detector at an appropriate wavelength (e.g., 220 nm)[15].

-

Identify the peaks corresponding to each isomer by comparing their retention times with those of commercially available isomer-enriched standards (if available) or by using other analytical techniques such as mass spectrometry.

-

Assessment of Insecticidal Activity

The topical application bioassay is a standard method for determining the contact toxicity of insecticides to insects.

Protocol: Topical Application Bioassay on Houseflies (Musca domestica)

-

Insect Rearing:

-

Maintain a susceptible strain of Musca domestica under controlled conditions (e.g., 25°C, 60% relative humidity, 12:12 light:dark cycle).

-

Use 3-5 day old adult female flies for the bioassay.

-

-

Insecticide Solutions:

-

Prepare stock solutions of each resmethrin isomer in a suitable solvent (e.g., acetone).

-

Make a series of dilutions to obtain a range of concentrations that will produce a dose-response curve.

-

-

Procedure:

-

Anesthetize the flies using CO2 or by chilling.

-

Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thorax of each fly[16][17].

-

Treat a control group of flies with the solvent only.

-

Place the treated flies in holding cages with access to food and water.

-

Assess mortality at 24 and 48 hours post-treatment.

-

Calculate the LD50 value for each isomer using probit analysis[18].

-

Electrophysiological Assessment of Neurotoxic Effects

The effects of pyrethroids on nerve function can be directly measured using electrophysiological techniques on isolated nerve preparations.

Protocol: Extracellular Recording from an Insect Nerve

-

Nerve Preparation:

-

Dissect a suitable nerve from the insect (e.g., the cercal nerve of a cockroach).

-

Mount the nerve in a recording chamber and perfuse with an appropriate saline solution.

-

-

Recording Setup:

-

Procedure:

-

Record the baseline CAP in response to a single electrical stimulus.

-

Perfuse the nerve with a known concentration of the cismethrin isomer dissolved in the saline.

-

Continuously monitor the CAP for changes in amplitude, duration, and the appearance of repetitive firing.

-

Wash out the compound and observe for recovery of the nerve activity.

-

Conclusion and Future Perspectives

The stereoisomers of resmethrin, particularly cismethrin and bioresmethrin, provide a clear demonstration of the principle of stereoselectivity in insecticide action. The high insecticidal potency of the (1R)-isomers is a direct result of their specific three-dimensional fit into the pyrethroid binding site on the voltage-gated sodium channel. Understanding these structure-activity relationships is fundamental to the design of new and improved insecticides.

Future research in this area should continue to focus on:

-

High-resolution structural studies of the pyrethroid binding site on insect sodium channels to further elucidate the molecular basis of stereoselectivity.

-

Comparative metabolism studies across a wider range of insect pests and non-target organisms to better predict the environmental fate and selectivity of individual isomers.

-

The development of more efficient and cost-effective methods for the enantioselective synthesis of the most active isomers, which will be crucial for the commercialization of next-generation pyrethroid insecticides.

By leveraging a deeper understanding of the stereochemical determinants of biological activity, the scientific community can continue to develop more potent, selective, and environmentally sustainable solutions for pest management.

References

- Albaseer, S. S. (2012). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. Research Journal of Chemical Sciences, 2(10), 26-31.

- STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY. (2025).

- Topical Application of Sesamex in Housefly Bioassays: Application Notes and Protocols. (2025). Benchchem.

-

Bioresmethrin | C22H26O3 | CID 162381. (n.d.). PubChem. Retrieved from [Link]

- Abernathy, C. O., & Casida, J. E. (1973). Pyrethroid insecticides: esterase cleavage in relation to selective toxicity. Science, 179(4079), 1235–1236.

-

RESMETHRIN. (n.d.). EXTOXNET PIP. Retrieved from [Link]

- The Chiral Separation of the Stereoisomers of Permethrin. (n.d.).

- Gerry, A. C., & Zhang, D. (2020). Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology. Journal of Medical Entomology, 58(2), 517-525.

- Separation of bifenthrin enantiomers by chiral HPLC and determination of their toxicity to aquatic organism. (2005). Journal of Food and Drug Analysis, 13(4).

- Chapter 5: Comparative Metabolism and Toxicology of Pyrethroids in Mammals. (n.d.). Books.

- Albaseer, S. S. (2012). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant.

-

Resmethrin Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved from [Link]

- Viana, F., et al. (2018). Pyrethroids inhibit K2P channels and activate sensory neurons: basis of insecticide-induced paraesthesias. Pain, 159(8), 1590-1602.

- Comparative Metabolism and Toxicology of Pyrethroids in Mammals. (n.d.). OUCI.

- Direct Chiral Separation of Pyrethroid Isomers by HPLC with Chiral Stationary Phases. (2012). ACS Symposium Series.

- STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY. (2025).

-

Musca Domestica. (n.d.). Insecticide Resistance Action Committee - IRAC. Retrieved from [Link]

- Topical Toxicity and Repellency Profiles of 17 Essential Oil Components against Insecticide-Resistant and Susceptible Strains of Adult Musca domestica (Diptera: Muscidae). (2020). MDPI.

- Liu, W., Gan, J., Schlenk, D., & Jury, W. A. (2005). Enantioselectivity in environmental safety of current chiral insecticides. Proceedings of the National Academy of Sciences, 102(3), 701-706.

-

Resmethrin | C22H26O3 | CID 5053. (n.d.). PubChem. Retrieved from [Link]

- Wang, M., et al. (2019). Resistance of House Fly, Musca domestica L. (Diptera: Muscidae)

- Resmethrin (Ref: OMS 1206). (2025). AERU - University of Hertfordshire.

- Nerve Preparation and Recordings for Pharmacological Tests of Sensory and Nociceptive Fiber Conduction Ex Vivo. (2022). UCL Discovery.

- Shishovska, M., & Trajkovska, V. (2010). HPLC-method for determination of permethrin enantiomers using chiral beta-cyclodextrin-based stationary phase. Chirality, 22(5), 527-533.

- Mosquito Pesticides and Insecticides. (n.d.).

- INSECTICIDE SUSCEPTIBILITY OF HOUSE FLIES (MUSCA DOMESTICA) FROM A LIVESTOCK FARM IN TYUMEN REGION, RUSSIA. (n.d.). CABI Digital Library.

- Cypermethrin induced physiological and metabolic changes in susceptible and resistant populations of Spodoptera litura (Fabricius). (2025). PubMed.

- Shono, T., Ohsawa, K., & Casida, J. E. (1979). Metabolism of trans- and cis-permethrin, trans- and cis-cypermethrin, and decamethrin by microsomal enzymes. Journal of Agricultural and Food Chemistry, 27(2), 316-325.

- New Pesticide Isomer Study Shows New Breakdown and Toxicity Risks. (2005).

- Insecticide resistance in house flies from caged‐layer poultry facilities. (2025).

- In Vivo Whole-Nerve Electrophysiology Setup, Action Potential Recording, and Data Analyses in a Rodent Model. (2021). PubMed.

- Evaluation of semiochemical toxicity to houseflies and stable flies (Diptera: Muscidae). (2010). Pest Management Science, 66(11), 1237-1243.

- Evaluation of Cyfluthrin and Etofenprox Resistance in House Fly Musca domestica Populations in Antalya, Türkiye. (2024). PMC - PubMed Central.

- Effects of pyrethroid molecules on rat nerves in vitro: potential to reverse temperature-sensitive conduction block of demyelinated peripheral axons. (1998). British Journal of Pharmacology, 123(6), 1145-1154.

- PESTICIDE TOXICITY TABLE. (n.d.). Gov.bc.ca.

- Heidari, R., Devonshire, A. L., Campbell, B. E., Bell, K. L., & Oakeshott, J. G. (2005). A Val251Gly substitution in the housefly carboxylesterase αE7 is not responsible for its ability to hydrolyze pyrethroid insecticides. Insect Biochemistry and Molecular Biology, 35(6), 597-609.

- Permethrin, Resmethrin, d-Phenothrin (Sumithrin®): Synthetic Pyrethroids For Mosquito Control. (2025). US EPA.

- hydrolysis reactions mediated by the different esterases as determined... (n.d.).

- Obembe, A. (2023). Significant 24 h recovery and survival of Culex mosquitoes exposed to pyrethroid insecticides using the CDC bottle bioassay. Journal of Allergy and Infectious Diseases, 4(1), 12-15.

- The effects of the pyrethroids deltamethrin and cismethrin on nerve excitability in r

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. irac-online.org [irac-online.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 5. benchchem.com [benchchem.com]

- 6. Resmethrin | C22H26O3 | CID 5053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EXTOXNET PIP - RESMETHRIN [extoxnet.orst.edu]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. FlyBase Reference Report: Heidari et al., 2005, Insect Biochem. Mol. Biol. 35(6): 597--609 [flybase.org]

- 10. Resmethrin Technical Fact Sheet [npic.orst.edu]

- 11. The effects of the pyrethroids deltamethrin and cismethrin on nerve excitability in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vivo Whole-Nerve Electrophysiology Setup, Action Potential Recording, and Data Analyses in a Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyrethroid insecticides: esterase cleavage in relation to selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. isca.me [isca.me]

- 16. benchchem.com [benchchem.com]

- 17. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Resistance of House Fly, Musca domestica L. (Diptera: Muscidae), to Five Insecticides in Zhejiang Province, China: The Situation in 2017 - PMC [pmc.ncbi.nlm.nih.gov]

Cismethrin: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cismethrin, a potent synthetic pyrethroid insecticide, represents a significant milestone in the evolution of pest control agents. As the cis-isomer of resmethrin, its discovery and development are deeply rooted in the pioneering work on pyrethroid chemistry conducted at Rothamsted Experimental Station. This in-depth technical guide provides a comprehensive overview of the history of cismethrin, from the early structural elucidation of natural pyrethrins to the strategic chemical modifications that led to this highly active insecticide. The guide delves into the critical role of stereochemistry in determining biological efficacy, detailing the distinct properties of cismethrin in comparison to its isomers. Furthermore, it outlines the molecular mechanism of action, focusing on the interaction with voltage-gated sodium channels in insects. Detailed experimental protocols for synthesis and analysis, alongside a comparative assessment of insecticidal activity and toxicity, are provided to offer a complete resource for researchers and professionals in the field.

Introduction: The Genesis of Synthetic Pyrethroids

The quest for effective and selective insecticides has been a long-standing endeavor in agricultural and public health science. The journey to cismethrin began with the study of natural pyrethrins, extracts from the chrysanthemum flower (Chrysanthemum cinerariifolium), which have been used for centuries as insect control agents.[1] While effective, natural pyrethrins suffer from limitations such as high production costs and rapid degradation in sunlight, which curbed their widespread agricultural application.[1]

The early 20th century saw significant progress in understanding the chemical nature of these potent insecticides. In the 1920s, Hermann Staudinger and Leopold Ružička successfully elucidated the structures of pyrethrin I and II, laying the foundational chemical knowledge for future synthetic efforts.[2] This breakthrough paved the way for the development of synthetic analogs, known as pyrethroids, which aimed to replicate the insecticidal properties of the natural compounds while overcoming their inherent instability.

The first generation of synthetic pyrethroids, developed in the 1960s, included compounds like allethrin, tetramethrin, and resmethrin.[2] These early synthetics demonstrated enhanced insecticidal activity compared to their natural counterparts but remained susceptible to degradation by light and air, largely confining their use to indoor applications.[3]

The Rothamsted Revolution: Michael Elliott and the Birth of Resmethrin

A pivotal chapter in the history of pyrethroids was written at the Rothamsted Experimental Station in the United Kingdom, where a team of scientists led by Michael Elliott made groundbreaking discoveries.[2][4] In 1967, Elliott's group synthesized resmethrin, a compound that exhibited greater insecticidal activity and lower mammalian toxicity than natural pyrethrins.[3] Resmethrin is a racemic mixture of isomers, arising from the esterification of 5-benzyl-3-furylmethyl alcohol with a racemic mixture of cis- and trans-chrysanthemic acid.[5][6]

The synthesis of resmethrin marked a significant advancement, but the true potential of pyrethroids was yet to be fully realized. The team at Rothamsted recognized that the different stereoisomers within the resmethrin mixture likely possessed varying degrees of biological activity. This understanding spurred further research into the separation and individual testing of these isomers, a critical step that would ultimately lead to the identification of cismethrin.

The Emergence of Cismethrin: A Focus on Stereochemistry

The key to unlocking the enhanced potency of resmethrin lay in understanding its stereochemistry. The chrysanthemic acid component of resmethrin contains two chiral centers, leading to the existence of cis and trans isomers relative to the cyclopropane ring. Each of these geometric isomers can also exist as a pair of enantiomers ((+)- and (-)- or (1R)- and (1S)-).

Cismethrin is the specific isomer of resmethrin that is the ester of (1R,3S)-chrysanthemic acid, also known as (1R)-cis-chrysanthemic acid, with 5-benzyl-3-furylmethyl alcohol.[7] Its counterpart, bioresmethrin, is the ester of (1R,3R)-chrysanthemic acid, or (1R)-trans-chrysanthemic acid.[6][7]

Subsequent research demonstrated that the cis-isomers of certain pyrethroids, including cismethrin, often exhibit significantly higher insecticidal activity than their corresponding trans-isomers.[8] This discovery highlighted the critical importance of stereospecific synthesis or efficient separation techniques to isolate the most potent isomers for commercial use.

Chemical Structure of Cismethrin

Below is the chemical structure of cismethrin, illustrating the cis orientation of the substituents on the cyclopropane ring.

Caption: Mechanism of action of Cismethrin.

Synthesis and Experimental Protocols

The synthesis of cismethrin involves the esterification of 5-benzyl-3-furylmethyl alcohol with (1R,3S)-chrysanthemic acid or its corresponding acid chloride. The key challenge lies in obtaining the stereochemically pure chrysanthemic acid derivative.

General Synthesis of Resmethrin (Precursor to Cismethrin)

A common route to resmethrin involves the reaction of 5-benzyl-3-furylmethyl alcohol with chrysanthemoyl chloride (a mixture of cis and trans isomers).

Protocol: Synthesis of Resmethrin

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 5-benzyl-3-furylmethyl alcohol in a suitable anhydrous solvent such as toluene or dichloromethane.

-

Addition of Base: Add a stoichiometric equivalent of a base, such as pyridine or triethylamine, to the solution to act as an acid scavenger.

-

Addition of Acid Chloride: Cool the reaction mixture in an ice bath and slowly add chrysanthemoyl chloride (as a mixture of cis/trans isomers) dropwise with continuous stirring.

-

Reaction: Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude resmethrin. The product can be further purified by column chromatography on silica gel.

Preparative Separation of Cismethrin from Resmethrin Mixture

The isolation of cismethrin from the racemic resmethrin mixture is typically achieved using preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase.

Protocol: Preparative HPLC Separation of Resmethrin Isomers [7]

-

Instrumentation: A preparative HPLC system equipped with a UV detector and a fraction collector.

-

Column: A chiral stationary phase (CSP) column, such as a Chiralpak series column, is essential for resolving the stereoisomers.

-

Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and isopropanol, is used. The exact ratio is optimized to achieve baseline separation of the cis and trans isomers.

-

Sample Preparation: Dissolve the crude resmethrin mixture in the mobile phase at a high concentration suitable for preparative scale injections.

-

Chromatographic Conditions:

-

Flow rate: Adjusted based on the column dimensions for optimal separation and pressure.

-

Detection: UV detection at a wavelength where the compounds exhibit strong absorbance (e.g., 220 nm).

-

-

Fraction Collection: Collect the eluting peaks corresponding to the cismethrin isomer based on the chromatogram. The identity and purity of the collected fractions should be confirmed by analytical HPLC and other spectroscopic methods (e.g., NMR, MS).

Caption: Workflow for isolating Cismethrin via HPLC.

Biological Activity and Toxicity

The insecticidal potency of pyrethroids is highly dependent on their stereochemistry. Cismethrin generally exhibits greater insecticidal activity against a range of insect pests compared to its trans-isomer, bioresmethrin, and the racemic mixture, resmethrin.

Comparative Insecticidal Activity

The following table summarizes the relative toxicity of cismethrin and its related isomers against houseflies (Musca domestica). The LD50 value represents the dose required to kill 50% of the test population.

| Compound | Isomer Configuration | Relative Potency (vs. Bioresmethrin) |

| Cismethrin | (1R)-cis | ~10 |

| Bioresmethrin | (1R)-trans | 1 |

| Resmethrin | Racemic Mixture | ~2-3 |

Data compiled from various sources. Relative potency can vary depending on the insect species and testing conditions.

Mammalian Toxicity

While highly toxic to insects, cismethrin, like other pyrethroids, exhibits significantly lower toxicity to mammals. This selectivity is a key advantage of this class of insecticides. The acute oral LD50 of resmethrin in rats is in the range of 2000-4000 mg/kg, indicating low mammalian toxicity. The toxicity of the individual isomers can vary.

Environmental Fate and Impact

The environmental persistence of cismethrin is a crucial factor in its overall risk assessment. Like other early-generation synthetic pyrethroids, cismethrin is susceptible to degradation by sunlight (photodegradation) and microbial action in the soil and water. [9][10][11]This relatively rapid degradation minimizes its long-term environmental impact compared to more persistent organochlorine insecticides.

However, cismethrin is highly toxic to aquatic organisms, including fish and invertebrates. [9][10][11]Therefore, care must be taken to prevent runoff from treated areas into water bodies.

Conclusion and Future Perspectives

Cismethrin stands as a testament to the power of stereochemistry in drug and pesticide discovery. The elucidation of its structure and the recognition of its superior insecticidal activity compared to its isomers were pivotal moments in the development of synthetic pyrethroids. The work of Michael Elliott and his team at Rothamsted Experimental Station not only provided highly effective tools for pest control but also laid the groundwork for the rational design of future generations of insecticides.

While newer, more photostable pyrethroids have since been developed for broad agricultural use, the story of cismethrin remains a cornerstone of insecticide chemistry. It underscores the importance of fundamental research in understanding structure-activity relationships and provides a compelling case study for the development of more selective and potent pest control agents. Future research in this area will likely continue to focus on developing insecticides with even greater selectivity, lower environmental impact, and novel modes of action to combat the ongoing challenge of insecticide resistance.

References

- Choi, J. S., & Soderlund, D. M. (2002). Closed-state modification of rat Na(v)1.8 sodium channels by cismethrin. Neurotoxicology, 23(4-5), 539-549.

- History of Pyrethroids. (n.d.). Retrieved from [a relevant source on the history of pyrethroids].

- Katsuda, Y. (1999). Development of and future prospects for pyrethroid chemistry. Pesticide Science, 55(8), 775-782.

- Elliott, M. (1976). Properties and applications of pyrethroids. Environmental Health Perspectives, 14, 3-13.

- Compendium of Pesticide Common Names. (n.d.). cismethrin. Alanwood.net.

- PubChem. (n.d.). Resmethrin.

- Soderlund, D. M. (2012). Molecular mechanisms of pyrethroid insecticide neurotoxicity: recent advances. Archives of toxicology, 86(2), 165-181.

- Soderlund, D. M. (2010). State-dependent modification of voltage-gated sodium channels by pyrethroids. Pesticide Biochemistry and Physiology, 97(2), 77-82.

- Casida, J. E., & Quistad, G. B. (1995). Pyrethrum flowers: production, chemistry, toxicology, and uses. Oxford University Press.

- Kumar Singh, A., Nath Tiwari, M., Prakash, O., & Pratap Singh, M. (2012). A current review of cypermethrin-induced neurotoxicity and nigrostriatal dopaminergic neurodegeneration. Current neuropharmacology, 10(1), 64-71.

- Casida, J. E. (2010). Michael Elliott's billion dollar crystals and other discoveries in insecticide chemistry. Pest management science, 66(8), 815-823.

- Saeed, A., Al-Qassab, A., & Al-Bayati, Y. (2012). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quantification of Cypermethrin, Resmethrin, and Permethrin. Research Journal of Chemical Sciences, 2(10), 26-31.

- Cypermethrin toxicity in the environment: analytical insight into detection methods and microbial degradation pathways. (2023). Journal of Applied Microbiology, 134(6).

- Cypermethrin: An Emerging Pollutant and Its Adverse Effect on Fish Health and some Preventive Approach—A Review. (2023). Toxics, 11(12), 1013.

- The Impact of Permethrin and Cypermethrin on Plants, Soil Enzyme Activity, and Microbial Communities. (2023). Agronomy, 13(2), 444.

- Soderlund, D. M., & Knipple, D. C. (2003). The molecular biology of knockdown resistance to pyrethroid insecticides. Insect biochemistry and molecular biology, 33(6), 563-577.

- Preparative HPLC. (n.d.).

- U.S. Environmental Protection Agency. (2022). Permethrin, Resmethrin, d-Phenothrin (Sumithrin®): Synthetic Pyrethroids For Mosquito Control.

- Health and environmental impacts of pyrethroid insecticides: What we know, what we don't know and what we should do about it - Executive summary and Scientific Liter

- Soderlund, D. M., Clark, J. M., Sheets, L. P., Mullin, L. S., Piccirillo, V. J., Sargent, D., ... & Weiner, M. L. (2002). Mechanisms of pyrethroid neurotoxicity: implications for cumulative risk assessment. Toxicology, 171(1), 3-59.

- Lloyd, C. J., & Rucastle, R. J. (1980). The toxicity of pyrethrins and five synthetic pyrethroids, to Tribolium castaneum (Herbst), and susceptible and pyrethrin-resistant Sitophilus granarius (L.). Journal of Stored Products Research, 16(3-4), 117-124.

Sources

- 1. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Michael Elliott's billion dollar crystals and other discoveries in insecticide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Current Review of Cypermethrin-Induced Neurotoxicity and Nigrostriatal Dopaminergic Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Resmethrin | C22H26O3 | CID 5053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. isca.me [isca.me]

- 8. researchgate.net [researchgate.net]

- 9. Cypermethrin toxicity in the environment: analytical insight into detection methods and microbial degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cypermethrin: An Emerging Pollutant and Its Adverse Effect on Fish Health and some Preventive Approach—A Review - PMC [pmc.ncbi.nlm.nih.gov]

Cismethrin Metabolism: A Comparative Analysis in Insect and Mammalian Systems

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cismethrin, a synthetic pyrethroid insecticide, owes its selective toxicity to the differential metabolic pathways and efficiencies between insects and mammals. This technical guide provides a comprehensive examination of the biotransformation of cismethrin, detailing the critical enzymatic processes in both target and non-target organisms. We will explore the primary detoxification routes—ester hydrolysis and oxidative metabolism—mediated by carboxylesterases (CarEs) and cytochrome P450 monooxygenases (CYPs), respectively. Furthermore, this guide will delve into the subsequent Phase II conjugation reactions, comparative enzyme kinetics, and the molecular mechanisms of insecticide resistance in insects. Experimental methodologies for analyzing cismethrin metabolism are also detailed to provide a practical framework for researchers in the field.

Introduction: The Principle of Selective Toxicity

Pyrethroid insecticides, including cismethrin, are potent neurotoxins in insects, targeting voltage-gated sodium channels in nerve cells, which leads to paralysis and death.[1] Their efficacy and widespread use in agriculture and public health are underpinned by their relatively low toxicity to mammals.[2] This crucial selectivity is not primarily due to differences in the target site, but rather the result of rapid and efficient metabolic detoxification in mammalian systems compared to their insect counterparts.[3] Mammals possess a diverse and highly active arsenal of metabolic enzymes that swiftly neutralize and eliminate pyrethroids, while insects metabolize these compounds more slowly, allowing the parent insecticide to accumulate at the target site.[4] Understanding the nuances of these metabolic differences is paramount for developing safer and more effective insecticides and for assessing the toxicological risks to non-target organisms.

Phase I Metabolism: The Initial Lines of Defense

The initial phase of cismethrin metabolism involves the introduction or unmasking of functional groups, primarily through ester hydrolysis and oxidation. These reactions are catalyzed by two major superfamilies of enzymes: carboxylesterases and cytochrome P450s.

Ester Hydrolysis: The Primary Detoxification Pathway

The most significant metabolic reaction for cismethrin in both insects and mammals is the cleavage of the central ester bond by carboxylesterases (CarEs).[5] This hydrolysis yields two primary, less toxic metabolites: chrysanthemic acid and 3-phenoxybenzyl alcohol.[5]

In mammals , this process is remarkably efficient. The liver, in particular, has high concentrations of carboxylesterases, such as hCE-1 and hCE-2 in humans, that readily hydrolyze pyrethroids.[2][6] The trans-isomers of pyrethroids are generally hydrolyzed more rapidly than the cis-isomers, a key factor in the differential toxicity of isomers.[5]

In insects , while carboxylesterases are also a primary defense, their efficiency can be a determining factor in susceptibility or resistance.[5] Resistance to pyrethroids is often associated with the overexpression or mutation of CarE genes, leading to enhanced detoxification.[7]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Cismethrin ester hydrolysis pathway.

Oxidative Metabolism: The Role of Cytochrome P450s

Cytochrome P450 monooxygenases (CYPs) represent another critical family of Phase I enzymes that metabolize cismethrin through oxidative reactions at various sites on the molecule.[3]

In mammals , a broad range of CYP isoforms, primarily in the CYP2C and CYP3A subfamilies, are involved in pyrethroid oxidation.[8] These enzymes introduce hydroxyl groups, making the molecule more water-soluble and susceptible to subsequent conjugation.

In insects , CYPs, particularly from the CYP6 and CYP9 families, are instrumental in detoxification and are frequently implicated in metabolic resistance to pyrethroids.[9][10] The overexpression of specific CYP genes is a common mechanism by which insect populations develop resistance to cismethrin and other pyrethroids.[11]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Cismethrin oxidative metabolism pathway.

Phase II Metabolism: Conjugation and Excretion

Following Phase I metabolism, the resulting metabolites, now bearing functional groups like hydroxyls and carboxyls, undergo Phase II conjugation reactions. These reactions attach endogenous, water-soluble molecules to the metabolites, further increasing their polarity and facilitating their excretion from the body.[4]

The primary conjugation reactions for cismethrin metabolites are glucuronidation and sulfation.[12]

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process conjugates glucuronic acid to hydroxylated metabolites.[13]

-

Sulfation: Mediated by sulfotransferases (SULTs), this reaction adds a sulfate group to hydroxylated metabolites.[12]

In mammals, these conjugation systems are highly efficient, leading to the rapid clearance of cismethrin metabolites in urine.[4] While insects also possess conjugation enzymes, the overall capacity and efficiency of these systems are generally lower than in mammals.

Comparative Enzyme Kinetics: A Quantitative Perspective

The differential metabolic capacity between insects and mammals can be quantitatively described by comparing the kinetic parameters (Vmax and Km) of the key enzymes involved. While specific kinetic data for cismethrin is limited, studies on structurally similar pyrethroids provide valuable insights.

| Enzyme Class | System | Key Isoforms/Homologs | Substrate | Vmax (nmol/min/mg protein) | Km (µM) | kcat/Km (min⁻¹µM⁻¹) | Reference |

| Carboxylesterase | Human | hCE-1 | trans-Permethrin | 1.35 ± 0.86 | 2.5 ± 0.9 | 108.8 | [5] |

| Human | hCE-2 | trans-Permethrin | - | - | 195.8 | [5] | |

| Human | hCE-1 | cis-Permethrin | - | - | 13.6 | [2] | |

| Human | hCE-2 | cis-Permethrin | - | - | 7.0 | [2] | |

| Insect (H. armigera) | CarE001G | β-cypermethrin | 4.0-5.6 nmol/L/min/mg | - | - | ||

| Cytochrome P450 | Human | CYP3A4 | Testosterone (proxy) | ~0.3-0.6 nmol/min/pmol | ~50-100 | ~0.003-0.012 | [14] |

| Human | CYP3A5 | Testosterone (proxy) | ~0.1-0.2 nmol/min/pmol | ~100-200 | ~0.0005-0.002 | [14] | |

| Insect (An. funestus) | CYP6P9a | Deltamethrin | - | 10.3 ± 1.5 | - | [15] | |

| Insect (An. funestus) | CYP6P9b | Deltamethrin | - | 11.2 ± 2.1 | - | [15] |

Note: Data for pyrethroids other than cismethrin are used as representative examples. Kinetic parameters can vary significantly based on experimental conditions.

Mechanisms of Insecticide Resistance in Insects

The intensive use of pyrethroids has led to the evolution of resistance in many insect populations. The primary mechanisms of resistance to cismethrin are:

-

Target-Site Insensitivity: Mutations in the voltage-gated sodium channel gene reduce the binding affinity of pyrethroids, making the insect less susceptible to their neurotoxic effects.[11]

-

Metabolic Resistance: This is the most common form of resistance and involves the enhanced detoxification of the insecticide.[9] This is achieved through:

dot graph LR { subgraph "Insect Population" direction TB "Susceptible Insect" -- "InsecticidePressure" --> "Resistant Insect"; end

} Caption: Mechanisms of cismethrin resistance in insects.

Experimental Protocols for Cismethrin Metabolism Analysis

In Vitro Metabolism Assay Using Liver Microsomes

This protocol provides a framework for assessing the metabolic stability of cismethrin in a mammalian system.

Objective: To determine the rate of cismethrin metabolism by liver microsomal enzymes.

Materials:

-

Cismethrin

-

Pooled human liver microsomes (or from other relevant species)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard for LC-MS/MS analysis

-

HPLC-grade solvents

Procedure:

-

Preparation: Thaw liver microsomes on ice. Prepare a master mix of the NADPH regenerating system in phosphate buffer.

-

Incubation: In a microcentrifuge tube, pre-warm the microsomal suspension and buffer to 37°C.

-

Initiation: Add cismethrin (dissolved in a minimal amount of organic solvent, e.g., DMSO) to initiate the reaction. The final concentration of the organic solvent should be less than 1%.

-

Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile and the internal standard to stop the reaction and precipitate proteins.

-

Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to quantify the remaining cismethrin.

Analysis of Cismethrin Metabolites by HPLC-MS/MS

This protocol outlines a general procedure for the quantification of cismethrin and its primary metabolites.

Objective: To separate and quantify cismethrin, chrysanthemic acid, and 3-phenoxybenzyl alcohol.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 reverse-phase HPLC column

Procedure:

-

Mobile Phase Preparation: Prepare appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Gradient Elution: Develop a gradient elution method to achieve optimal separation of the analytes. A typical gradient would start with a higher aqueous phase concentration and ramp up to a higher organic phase concentration.

-

MS/MS Method Development: Optimize the MS/MS parameters for each analyte in both positive and negative ion modes. This includes determining the precursor and product ions for multiple reaction monitoring (MRM).

-

Calibration Curve: Prepare a series of calibration standards of cismethrin and its metabolites in a matrix that mimics the experimental samples (e.g., quenched microsomal matrix).

-

Sample Injection: Inject the processed samples and calibration standards onto the LC-MS/MS system.

-

Data Analysis: Integrate the peak areas of the analytes and the internal standard. Construct a calibration curve and calculate the concentrations of the analytes in the unknown samples.

dot graph TD { A[Sample Collection(e.g., Microsomal incubate)] --> B{Sample Preparation(Protein Precipitation, SPE)}; B --> C[HPLC Separation(Reverse-Phase C18)]; C --> D[Mass Spectrometry(ESI-MS/MS)]; D --> E{Data Analysis(Quantification)}; } Caption: Workflow for cismethrin metabolite analysis.

Conclusion and Future Perspectives

The metabolic fate of cismethrin is a tale of two systems. In mammals, a rapid and robust detoxification machinery, led by carboxylesterases and cytochrome P450s, ensures its swift elimination and low toxicity. In insects, a less efficient metabolic system allows the parent compound to exert its neurotoxic effects, but also provides a strong selective pressure for the evolution of resistance through the enhancement of these same detoxification pathways.

Future research should focus on several key areas:

-

Characterization of Novel Resistance Mechanisms: As insecticide use continues, novel mechanisms of resistance will undoubtedly emerge.

-

Development of Synergists: Targeting insect-specific metabolic enzymes with synergists can enhance the efficacy of existing pyrethroids and combat resistance.

-

In Silico Modeling: Predictive modeling of cismethrin metabolism can aid in the design of new insecticides with improved safety profiles and reduced potential for resistance development.

By continuing to unravel the complexities of cismethrin metabolism, we can better inform the development of next-generation pest control strategies that are both effective and environmentally sound.

References

-

Ross MK, et al. Hydrolytic metabolism of pyrethroids by human and other mammalian carboxylesterases. IGBB - Mississippi State University. Available from: [Link]

- Anjum R, et al. Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides. Frontiers in Microbiology. 2020.

- Kumar S, et al. Synthetic Pyrethroids: Toxicity and Metabolism. IOSR Journal of Environmental Science, Toxicology and Food Technology. 2015;9(6):45-53.

- Liu W, et al. Chiral Insecticide α-Cypermethrin and Its Metabolites: Stereoselective Degradation Behavior in Soils and the Toxicity to Earthworm Eisenia fetida. Journal of Agricultural and Food Chemistry. 2016;64(7):1442-1448.

- Zhu F, et al. Insecticide-Mediated Up-Regulation of Cytochrome P450 Genes in the Red Flour Beetle (Tribolium castaneum). International Journal of Molecular Sciences. 2013;14(5):9534-9547.

- Ross MK, et al. Hydrolytic metabolism of pyrethroids by human and other mammalian carboxylesterases. PubMed. 2006;71(4):657-669.

- Eawag.

-

Pesticide Environmental Stewardship. Insecticide Resistance Mechanisms. Available from: [Link]

- Hedges L, et al. Metabolism of deltamethrin and cis- and trans-permethrin by human expressed cytochrome P450 and carboxylesterase enzymes.

- Nauen R, et al. Heterologous expression of insect P450 enzymes that metabolize xenobiotics. PubMed. 2020;43:78-84.

- Knaak JB, et al. Comparative Metabolism and Toxicology of Pyrethroids in Mammals. In: Hayes' Handbook of Pesticide Toxicology. Academic Press; 2010.

- Dong L, et al. Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. Molecules. 2021;26(2):438.

- Nauen R, et al. The Role of Insect Cytochrome P450s in Insect Toxicology and Resistance. Annual Review of Entomology. 2022;67:1-18.

- Qiu X, et al. Cytochrome P450s Are Essential for Insecticide Tolerance in the Endoparasitoid Wasp Meteorus pulchricornis (Hymenoptera: Braconidae). Insects. 2021;12(7):643.

- Tang T, et al. Overexpression of cytochrome P450s in a lambda-cyhalothrin resistant population of Apolygus lucorum (Meyer-Dür). PLOS ONE. 2018;13(6):e0199699.

- Riveron JM, et al. Cis-regulatory CYP6P9b P450 variants associated with loss of insecticide-treated bed net efficacy against Anopheles funestus.

- Kaneko H. Biotransformation and Enzymatic Reactions of Synthetic Pyrethroids in Mammals. Journal of Pesticide Science. 2011;36(3):333-343.

- Kaneko H. Biotransformation and Enzymes Responsible for Metabolism of Pyrethroids in Mammals. Journal of Pesticide Science. 2011;36(3):333-343.

- Davydov D. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. The Journal of Biological Chemistry. 2013;288(48):34478-34487.